molecular formula C6H8N2O B014946 2-Methoxy-4-methylpyrimidine CAS No. 14001-60-6

2-Methoxy-4-methylpyrimidine

Cat. No. B014946
CAS RN: 14001-60-6
M. Wt: 124.14 g/mol
InChI Key: CDKZAIGAEMFLEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2-Amino-4-methoxypyrimidine involves methoxylation reactions, starting from chlorinated pyrimidine precursors. These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired methoxy and methyl substitutions on the pyrimidine ring. For example, Ju Xiu-lian (2009) discusses the synthetic innovation of 2-Amino-4-methoxypyrimidine, emphasizing technological improvements for industrial production due to low cost, easy process, and high yields Ju Xiu-lian, 2009.

Molecular Structure Analysis

The molecular structure and hydrogen bonding patterns of pyrimidine derivatives have been extensively studied. For instance, Glidewell et al. (2003) analyzed hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine, among others, noting how these interactions influence the molecular arrangement and stability Glidewell et al., 2003.

Chemical Reactions and Properties

Pyrimidine reactions often involve thermal rearrangement, halogenation, and interaction with other chemical entities, highlighting the reactivity of various positions on the ring. Brown and Lee (1970) detailed the thermal rearrangement of methoxypyrimidines, providing insight into the substituent effects on reaction pathways Brown & Lee, 1970.

Physical Properties Analysis

Studies like those by Prabavathi and Nilufer (2015) on the molecular structure and spectroscopic insights of methoxypyrimidines using quantum chemical calculations shed light on the physical properties of these compounds. Such analyses include vibrational frequencies, NMR chemical shifts, and electronic properties, contributing to a comprehensive understanding of their physical behavior Prabavathi & Nilufer, 2015.

Scientific Research Applications

  • Organic Material for Optical Applications

    • Summary of the Application : 2-Methoxy-4-nitroaniline, a derivative of 2-Methoxy-4-methylpyrimidine, is used as an organic material in photonic applications due to its fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .
    • Methods of Application : The 2-Methoxy-4-nitroaniline single crystal was grown by slow evaporation solution growth technique. The grown crystal was confirmed by single crystal and powder X-ray diffraction (XRD) analyses .
    • Results or Outcomes : The photoluminescence studies show that the grown crystal has green color emission. The thermal constancy of the grown crystal was analyzed by thermogravimetric and differential thermal analyses .
  • Biodevices

    • Summary of the Application : 2-Methoxy-4-methylpyrimidine is used in the design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .
    • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • Nonlinear Optical Material
    • Summary of the Application : A derivative of 2-Methoxy-4-methylpyrimidine, 2-amino-4-methylpyridinium-4-hydroxybenzolate, is used as a nonlinear optical (NLO) material .
    • Methods of Application : The NLO single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate were grown by slow solvent evaporation (SSE) method .
    • Results or Outcomes : The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study .

properties

IUPAC Name

2-methoxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKZAIGAEMFLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407952
Record name 2-methoxy-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylpyrimidine

CAS RN

14001-60-6
Record name 2-methoxy-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
DJ Brown, T Lee - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… Of the 2-alkoxypyrimidines rearranged (see Table 3) only 2-methoxy-4-methylpyrimidine … ; and that during rearrangement of 2-methoxy-4-methylpyrimidine, the methyl group migrates …
Number of citations: 10 www.publish.csiro.au
JR Marshall, J Walker - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
Experiments have been carried out with the object of throwing fresh light on the structure, in aqueous solutions, of pyrimidines bearing potential hydroxyl, thiol, or amino-groups in the 2-…
Number of citations: 113 0-pubs-rsc-org.brum.beds.ac.uk
BJ Whitlock, SH Lipton, FM Strong - The Journal of Organic …, 1965 - ACS Publications
The structure of lathyrine (I) has been confirmed to be ß-(2-aminopyrimidin-4-yl) a. lanine by additional chemical studies and by synthesis. Lathyrine has been converted to the …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
RS Karlinskaya, NV Khromov-Borisov… - Chemistry of …, 1970 - Springer
A methoxyl group in the 4 and 6 positions has a passivating effect on the ability of the methyl group in monomethoxymethylpyrimidine derivatives to enter into azo coupling; at the same …
RV Foster - 1966 - search.proquest.com
… 2-Methoxy-4-methylpyrimidine.- This compound was prepared in 78% yield from 2-chloro-4-methylpyrimidine (Howard, 194 9), and had bp 82 -83/15 mm. (Found: N, 22.9. …
Antončopar, B Stanovnik… - Journal of heterocyclic …, 1996 - Wiley Online Library
A comparative study of the reactivity of methyl groups towards N, N‐dimethylformamide dimethyl acetal and tert‐butoxybis(dimethylamino)methane was carried out on methyl substituted …
T Lee - 1968 - search.proquest.com
… earranged (see Table 2 ) onl y 2-methoxy-4-methylpyrimidine could give wo N- alkyl isomers. … Mixture from Thermal Rearrangement of 2-Methoxy- 4-methylpyrimidine in the Presence of …
B Roth, R Laube, MY Tidwell… - The Journal of Organic …, 1980 - ACS Publications
Thermally mediated sulfur extrusion from 4-(phenacylthio)-2 (lif)-pyrimidinones occurs rapidly in solution at 125 C to yield 4 (3fí)-(benzoylmethenyl)-2 (1H)-pyrimidinones. 4-(Acetonylthio…
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
DJ Brown, E Hoerger - Journal of Applied Chemistry, 1954 - Wiley Online Library
… 6-Hydroxy-2-methoxy-4-methylpyrimidine was prepared from the free base by the method of Bruce8 and from the hydrochloride by the method of McOmie & Sayer.@ In the former prepar…
AS Kalgutkar, R Jones, A Sawant - … pharmacokinetics and toxicity …, 2010 - books.google.com
… 138 The major structural difference is that the pendant 2-methoxy-4-methylpyrimidine substituent in sulfamethomidine is replaced by the 2, 4-dimethylpyrimidine motif in sulfasomidine. …
Number of citations: 46 books.google.com

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